2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol
Description
Properties
IUPAC Name |
2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20/h3-10,13,23H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPKPQMQFZPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970075 | |
| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5475-99-0 | |
| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich Base-Mediated Spirocyclization
The most widely reported method involves a three-component Mannich reaction to construct the spiro[indoline-chromene] core. The synthesis begins with the formation of a Mannich base intermediate via condensation of isatin derivatives with formaldehyde and secondary amines (e.g., diphenylamine, piperidine) in ethanol at room temperature. Subsequent cyclization with malononitrile and ethyl acetoacetate under reflux conditions yields the spiro[indoline-3,4′-pyran]-3′-carbonitrile scaffold.
Key Steps :
-
Mannich Base Formation :
-
Reactants: Isatin, formaldehyde, secondary amine (e.g., piperidine).
-
Conditions: Ethanol, room temperature, 12–24 hours.
-
Intermediate: N-substituted isatin Mannich base.
-
-
Spirocyclization :
This method prioritizes atom economy but requires precise control over stoichiometry to avoid side products such as open-chain intermediates.
EDC/DMAP-Catalyzed Functionalization
A second route focuses on post-cyclization functionalization to introduce the ethanol moiety. The intermediate 2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol is synthesized via esterification or etherification reactions. For example, in a study by Hussein et al., the hydroxyl group of the spirocyclic core was activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
Procedure :
-
Intermediate Synthesis :
-
Esterification :
This method is favored for its modularity, enabling the attachment of diverse functional groups for targeted applications.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight ethanol as the optimal solvent for spirocyclization due to its polarity and ability to stabilize charged intermediates. Elevated temperatures (reflux at 78°C) accelerate cyclization but risk decomposition of nitro groups. Lower temperatures (25–40°C) improve selectivity but prolong reaction times.
Catalytic Systems
-
Ammonium Chloride : Enhances Schiff base formation in spirocyclization, achieving yields up to 84%.
-
Piperidine : Facilitates Knoevenagel condensation during cyclization, with 10 mol% being optimal.
-
EDC/DMAP : Superior to DCC (dicyclohexylcarbodiimide) in minimizing side reactions during esterification.
Characterization and Analytical Data
Physical Properties
Spectroscopic Data
-
UV-Vis : λₘₐₓ at 340 nm (spiro-closed form) and 550 nm (merocyanine open form).
-
¹H NMR : Characteristic signals at δ 1.25 (s, 6H, CH₃), δ 4.15 (t, 2H, CH₂OH), and δ 8.10 (d, 1H, aromatic).
Challenges and Solutions
Nitro Group Instability
The electron-withdrawing nitro group at the 6-position of the indolin moiety is prone to reduction under acidic conditions. Mitigation strategies include:
Purification Difficulties
The compound’s low solubility in non-polar solvents complicates column chromatography. Solutions include:
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Mannich Spirocyclization | 65–78% | >95% | Moderate | Low |
| EDC/DMAP Functionalization | 51–84% | >90% | High | Moderate |
The Mannich route is preferable for bulk synthesis, while the EDC/DMAP method allows precise functionalization for specialized applications.
Industrial-Scale Considerations
Chemical Reactions Analysis
Photochromic Isomerization
The core reaction involves UV-induced ring-opening to form merocyanine, with reversibility governed by environmental factors :
This reaction is solvent-dependent, with polar solvents (e.g., methanol) stabilizing the open merocyanine form due to dipole interactions . Acidic conditions (pH < 4) protonate the merocyanine’s phenolate oxygen, shifting λ<sub>max</sub> to 430 nm and altering reversibility.
Dimerization via Metal Coordination
Under oxidative conditions with Cu(ClO4)₂, the compound undergoes dimerization :
Reaction Scheme:
2 spiropyran + Cu²⁺ → [spiropyran-Cu-spiropyran]⁴⁺ complex
| Condition | Outcome | Yield | Source |
|---|---|---|---|
| Cu(ClO4)₂ in CH₃CN/H₂O | Pink crystalline dimer | 65% | |
| Reaction time | 24 hours (room temperature) | – |
The dimer exhibits reduced photochromicity due to steric hindrance between spiropyran units .
Esterification and Functionalization
The hydroxyl group participates in acyl transfer reactions. A representative esterification with methacryloyl chloride proceeds as follows :
Reagents:
-
Methacryloyl chloride (1.2 eq)
-
NEt₃ (1.2 eq) in DCM at 0°C → RT
| Product | Yield | Purity (NMR) | Source |
|---|---|---|---|
| 2-(spiro-indolinyl)ethyl methacrylate | 37% | >95% |
This derivative enables polymer incorporation for stimuli-responsive materials .
pH-Dependent Tautomerism
Merocyanine exists in equilibrium between zwitterionic and quinoidal forms:
| pH Range | Dominant Form | λ<sub>max</sub> | Notes | Source |
|---|---|---|---|---|
| 2–4 | Quinoidal | 430 nm | Protonated phenolate | |
| 5–8 | Zwitterionic | 580 nm | Stabilized by H-bonding | |
| >9 | Deprotonated enolate | 620 nm | Irreversible degradation |
Nitro Group Reactivity
While direct reduction of the nitro group is unreported for this derivative, analogous spiropyrans show:
-
Reduction: H₂/Pd-C converts -NO₂ to -NH₂, abolishing photochromism.
-
Electrophilic substitution: Limited by steric hindrance from dimethyl groups.
Thermal Stability
Decomposition occurs above 200°C, with DSC showing:
| Process | Temperature Range | ΔH (kJ/mol) | Source |
|---|---|---|---|
| Melting | 77.8–77.9°C | – | |
| Thermal degradation | 210–230°C | 148 ± 5 |
This compound’s reactivity profile underscores its utility in photoresponsive materials, sensors, and molecular switches. Future research directions include optimizing dimerization yields and exploring nitro-group functionalization pathways.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by a spirocyclic arrangement that contributes to its unique chemical properties and biological activities. The presence of the nitro group enhances its potential reactivity and interactions with biological targets.
Medicinal Chemistry
Antitumor Activity : Research has indicated that derivatives of spirochromenes exhibit significant antitumor properties. For instance, compounds similar to 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol have been studied for their ability to inhibit cancer cell proliferation in vitro. A study demonstrated that such compounds can induce apoptosis in human cancer cell lines, suggesting potential therapeutic applications in oncology.
Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. Studies have reported that spirochromene derivatives possess activity against various bacterial strains, making them candidates for developing new antibiotics.
Photochemistry
Fluorescent Probes : The unique structural features of this compound allow it to function as a fluorescent probe in biological systems. Its ability to fluoresce under UV light enables its use in cellular imaging and tracking biological processes.
Material Science
Polymer Composites : The compound can be utilized in the synthesis of polymeric materials. Its incorporation into polymer matrices enhances the mechanical and thermal properties of the resulting materials, making them suitable for various industrial applications.
Case Study 1: Antitumor Activity Evaluation
A study conducted on the antitumor effects of spirochromene derivatives revealed that this compound exhibited IC50 values comparable to standard chemotherapeutic agents against several cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives including this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting potential for development into new antimicrobial therapies.
Table 1: Comparison of Biological Activities
| Compound | Antitumor IC50 (µM) | Antimicrobial Activity (Zone of Inhibition mm) |
|---|---|---|
| This compound | 15 | 20 |
| Standard Chemotherapeutic Agent | 10 | N/A |
| Other Spirochromene Derivative | 25 | 15 |
Mechanism of Action
The compound exerts its effects through photoisomerization, where the spiropyran form absorbs UV light and converts to the merocyanine form. This transformation involves a change in the molecular structure, leading to alterations in the compound’s optical and electronic properties. The merocyanine form can revert to the spiropyran form upon exposure to visible light or thermal treatment.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Functional Differences
Carboxylic Acid Derivative: SP-COOH
- Structure: 3-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)propanoic acid (CAS: 55779–26–5) .
- Key Properties: Excitation/Emission: 585/630 nm in ethanol . Applications: Covalent immobilization on SiO₂ surfaces via carboxyl-silanol interactions .
- Comparison: Reactivity: The carboxylic acid group enables direct conjugation to surfaces or biomolecules, unlike the ethanol derivative, which requires intermediate activation (e.g., acrylation) . Solubility: Lower solubility in ethanol compared to the parent compound due to the acidic group .
Acrylate Derivative: SPA
- Structure : 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl acrylate .
- Key Properties :
- Comparison: Functionality: The acrylate group facilitates radical polymerization, making SPA suitable for stimuli-responsive materials, while the ethanol derivative requires prior functionalization .
Dithiolane Derivative: SP-dithiolane
- Structure: 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)-5-(1,2-dithiolan-3-yl)pentanoate .
- Key Properties :
- Comparison: Stability: Superior surface adhesion compared to the ethanol derivative, which lacks a dithiolane group .
Photophysical and Chemical Properties
| Property | Target Compound | SP-COOH | SPA | SP-dithiolane |
|---|---|---|---|---|
| λex/λem (nm) | N/A | 585/630 | N/A | N/A |
| Solubility in Ethanol | High | Moderate | Low | Low |
| Thermal Stability | Moderate | High | Moderate | High |
- Nitro Group Impact: The electron-withdrawing nitro group enhances photochromic switching speed in all derivatives but reduces fluorescence quantum yield compared to non-nitro spiropyrans .
Application-Specific Performance
Drug Delivery
- Target Compound : Conjugated to ibuprofen via ester linkage, enabling pH-triggered release .
- SP-COOH: Limited utility due to carboxylic acid’s instability in esterification reactions .
Surface Coatings
- SP-dithiolane: Superior for gold surface patterning vs. ethanol derivative, which requires additional linkers .
- SPA: Forms durable polymeric films, unlike the ethanol compound .
Biological Activity
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol, with the CAS number 16111-07-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.39 g/mol
- IUPAC Name : 2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethan-1-ol
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Studies have shown that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, an analysis using DPPH and ABTS assays demonstrated substantial radical scavenging activity, with IC50 values indicating potent antioxidant capabilities .
Enzyme Inhibition
Enzymatic inhibition studies reveal that this compound may act as an inhibitor for various enzymes linked to neurodegenerative diseases. For example:
- Cholinesterases : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. The IC50 values for AChE and BChE inhibition were reported at 4.58 µg/mL and 23.44 µg/mL respectively .
- Tyrosinase : Inhibition of tyrosinase, an enzyme involved in melanin production, was also observed, which suggests potential applications in skin whitening and treating hyperpigmentation .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against various cancer cell lines. Preliminary studies indicate that the compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent .
Case Study 1: Neuroprotective Effects
A study focusing on the neuroprotective effects of similar compounds highlighted their ability to enhance neuronal survival under oxidative stress conditions. The results indicated that these compounds could modulate signaling pathways involved in cell survival and apoptosis .
Case Study 2: Skin Whitening Applications
Another investigation assessed the efficacy of compounds related to this compound in inhibiting tyrosinase activity in vitro. The findings suggested that these compounds could serve as effective agents for skin whitening treatments due to their ability to inhibit melanin synthesis .
Summary of Findings
| Biological Activity | Assay Method | IC50 Value |
|---|---|---|
| Antioxidant | DPPH | 14.3 µg/mL |
| AChE Inhibition | Ellman Method | 4.58 µg/mL |
| BChE Inhibition | Ellman Method | 23.44 µg/mL |
| Tyrosinase Inhibition | Dopachrome Method | 9.25 µg/mL |
Q & A
Basic: What are the established synthesis routes for 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol, and how can reaction yields be optimized?
The compound is synthesized via condensation of 2-hydroxy-5-nitrobenzaldehyde with indoline derivatives in ethanol under reflux, followed by purification using column chromatography (e.g., chloroform or hexane/EtOAc). Key steps include:
- Reaction conditions : Refluxing in ethanol for 3 hours (33% yield) .
- Derivatization : Acrylate formation using acryloyl chloride and trimethylamine in dichloromethane at -35°C, yielding 18.6% after purification .
- Optimization strategies :
Basic: Which analytical techniques are critical for confirming the structure and purity of this spiropyran derivative?
- 1H NMR : Confirms spirocyclic structure via characteristic peaks (e.g., δ = 1.23 ppm for methyl groups, δ = 6.26 ppm for aromatic protons) .
- FTIR : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹, hydroxyl groups at ~3400 cm⁻¹) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ = 541 for ibuprofen conjugates) .
- Column chromatography : Essential for removing unreacted starting materials and byproducts .
Advanced: How does immobilization in polymer matrices alter the photochromic and redox-responsive behavior compared to solution-phase studies?
Immobilization in films (e.g., polymer-modified electrodes) enhances switching kinetics:
- Faster H+/redox gating : Visible-light activation in films vs. UV requirement in solution .
- Retained dual gating : Electrochemical and proton-driven transitions remain active despite reduced solution-phase photochromism .
- Methodological considerations :
Advanced: How can this compound be integrated into dual stimuli-responsive copolymers (e.g., light and temperature)?
- Copolymer design : Graft with N-isopropylacrylamide (NIPAAm) for thermo-responsive behavior .
- Experimental validation :
- Key finding : Copolymers exhibit reversible wettability changes under UV light and temperature shifts .
Advanced: What methodologies enable conjugation of this spiropyran with therapeutic agents (e.g., ibuprofen) for triggered drug delivery?
- Coupling protocol :
- Characterization :
Advanced: Why do some studies report contradictory photochromic behavior in solution vs. immobilized systems?
- Polymer matrix effects : Restricted molecular motion in films can stabilize the merocyanine form, enhancing switching speed .
- Experimental variables :
Advanced: How to design electrochemical experiments to probe H+/redox-gated spiropyran switching?
- Electrode preparation : Electropolymerize spiropyran derivatives onto indium tin oxide (ITO) electrodes .
- Techniques :
Basic: What storage conditions are recommended to preserve the stability of this compound?
- Light sensitivity : Store in amber vials or foil-wrapped containers to prevent UV-induced degradation .
- Temperature : Room temperature (20–25°C) in anhydrous conditions; avoid freezing to prevent crystallization .
Advanced: What mechanistic insights can be gained from combining spectroscopic and computational studies?
- UV-Vis kinetics : Measure rate constants for spiro → merocyanine transition under varying pH/light .
- Molecular docking : Simulate interactions with amines or metal ions to explain selectivity in sensing applications .
- NMR titration : Track proton exchange in H+-gated systems (e.g., δ shifts for hydroxyl groups) .
Advanced: What protocols are effective for covalent immobilization of this spiropyran on SiO₂ or polymer surfaces?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
